2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Overview
Description
“2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 104023-75-81. It has a molecular weight of 275.131.
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid with substituted aniline2. The resultant mixture is then vigorously stirred at ambient temperature2. The synthesized compound has shown moderate fungicidal and insecticidal activities2.
Molecular Structure Analysis
The molecular formula of this compound is C12H12Cl2O31. The InChI code for this compound is 1S/C12H12Cl2O3/c1-2-17-9-5-3-8 (4-6-9)11 (10 (15)16)7-12 (11,13)14/h3-6H,2,7H2,1H3, (H,15,16)1.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound. However, it is known that it can be used in the synthesis of α-hydroxy esters3.Physical And Chemical Properties Analysis
The compound has a molecular weight of 275.131. Other physical and chemical properties such as boiling point, melting point, and solubility are not readily available in the searched resources.Scientific Research Applications
Chiral Compound Synthesis : The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid is applied in generating chiral methyl esters and enantiomers of dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).
Biological Activities : Synthesis of 2,2-dimethyl-3-(2′-chloro-3′, 3′, 3′-trifluoro-1-pro-penyl)cyclopropanecarboxylic acid and its esters led to the production of p-methoxymethyl-benzyl est, indicating potential biological activities (Gu Ke, 1989).
Affinity Purification Techniques : 1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is utilized in affinity purification techniques and in the generation of antibodies (Pirrung, Dunlap, & Trinks, 1989).
Polymerization Initiator : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the cationic polymerization of N-vinylcarbazole at temperatures above 60°C (Li, Padías, & Hall, 1992).
Optical Activity Synthesis : The synthesis of optically active 2 ethyl 1 amino cyclopropanecarboxylic acid yields significant outcomes (Gui, 1998).
Tobacco Flavor Synthesis : The synthesized novel tobacco flavor, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), can be used in large-scale syntheses (Lu Xin-y, 2013).
Insecticidal and Antibacterial Applications : Some derivatives exhibited insecticidal and antibacterial activities, with significant mortality rates for certain pests (Shan, 2008).
Antimicrobial and Antioxidant Properties : Synthesized compounds showed excellent antibacterial activity, remarkable antifungal properties, and profound antioxidant potential (Raghavendra et al., 2016).
Safety And Hazards
Future Directions
The compound has shown moderate fungicidal and insecticidal activities2, indicating potential for further research in these areas. However, more studies are needed to fully understand its properties and potential applications.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXVWYCZSNWWIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544266 | |
Record name | 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
104023-75-8 | |
Record name | 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90544266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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